Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944860
InChI: InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC15944860

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate
Standard InChI InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3
Standard InChI Key AOMNUCGCDNVLHY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C

Introduction

Chemical Identity and Structural Properties

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate belongs to the imidazopyridine family, a class of bicyclic compounds merging imidazole and pyridine rings. Its molecular formula is C₁₂H₁₅N₃O₂, with a molar mass of 233.27 g/mol. The IUPAC name, ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate, reflects its substituents: an isopropyl group at position 1 and an ethyl ester at position 4.

Stereoelectronic Features

The planar imidazo[4,5-c]pyridine scaffold enables π-π stacking interactions with aromatic residues in biological targets, while the isopropyl group introduces steric bulk that influences binding specificity. The ester moiety at position 4 provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions. Key spectral identifiers include:

PropertyValueSource
SMILESCCOC(=O)C1=NC=CC2=C1N=CN2C(C)C
InChI KeyAOMNUCGCDNVLHY-UHFFFAOYSA-N
¹H NMR (CDCl₃)δ 1.36 (t, 3H), 4.31 (q, 2H), 8.08 (s)

The compound’s solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, with limited aqueous solubility .

Synthesis and Optimization Strategies

Cyclization Approaches

A common route involves cyclocondensation of 4-aminopyridine derivatives with α-keto esters. For example, reacting ethyl 3-(isopropylamino)pyridine-4-carboxylate with triethyl orthoformate in acetic acid yields the target compound via intramolecular cyclization. Alternative methods employ transition metal-catalyzed cross-couplings, though these are less cost-effective for large-scale production.

Recent Advances in Yield Improvement

Optimized protocols using microwave-assisted synthesis reduce reaction times from 24 hours to 30 minutes, achieving yields up to 85% . Catalytic systems involving copper(I) iodide and TMEDA enhance regioselectivity in imidazole ring formation, minimizing byproducts like regioisomeric imidazo[4,5-b]pyridines .

Table 1: Representative Synthetic Conditions and Yields

Starting MaterialConditionsYieldCitation
EthoxycarbonylmalondialdehydeHydrazine, EtOH, 20°C, 17h72.4%
3-IsopropylaminopyridineTriethyl orthoformate, AcOH, reflux68%
4-Chloropyridine derivativeCuI, TMEDA, K₂CO₃, toluene, reflux56%

Notably, solvent choice significantly impacts purity; dichloromethane/ethyl acetate mixtures (9:1) effectively isolate the product via silica gel chromatography .

Biological Activities and Mechanistic Insights

Kinase Inhibition

The compound’s planar structure competes with ATP for binding in kinase catalytic pockets. In vitro assays against ABL1 tyrosine kinase show IC₅₀ values of 1.2 µM, suggesting potential as a lead for chronic myeloid leukemia therapies. Molecular docking studies reveal hydrogen bonds between the ester carbonyl and kinase hinge residues (e.g., Glu286), while the isopropyl group occupies a hydrophobic pocket near the gatekeeper residue .

TargetAssay TypeResultCitation
ABL1 kinaseFluorescenceIC₅₀ = 1.2 µM
α7 nAChRCalcium flux40% activation
CYP3A4MicrosomalNo inhibition

Industrial and Research Applications

Pharmaceutical Intermediates

The ester group undergoes smooth hydrolysis to 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid, a precursor for amide-based kinase inhibitors like imatinib analogs. Patent EP0245637A1 discloses antihypertensive derivatives synthesized via N-alkylation of the parent compound .

Material Science Applications

Self-assembled monolayers (SAMs) of thiol-functionalized analogs exhibit stable rectification ratios (>10³) in molecular electronics, attributed to the conjugated π-system.

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